2-(5,6-Dimethylpyrimidin-4-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-(5,6-Dimethylpyrimidin-4-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
Preparation Methods
The synthesis of 2-(5,6-Dimethylpyrimidin-4-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method involves the condensation of 5,6-dimethylpyrimidine with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
2-(5,6-Dimethylpyrimidin-4-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects is complex and involves multiple molecular targets and pathways. It is known to interact with various enzymes and receptors in the body, potentially inhibiting or activating specific biochemical pathways. For example, it may inhibit certain kinases involved in cell proliferation, making it a candidate for cancer therapy .
Comparison with Similar Compounds
Similar compounds include other pyrimidine and isoquinoline derivatives, such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides and pyrido[2,3-d]pyrimidin-5-one derivatives. Compared to these compounds, 2-(5,6-Dimethylpyrimidin-4-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to its specific structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H21N3O2 |
---|---|
Molecular Weight |
299.37 g/mol |
IUPAC Name |
2-(5,6-dimethylpyrimidin-4-yl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C17H21N3O2/c1-11-12(2)18-10-19-17(11)20-6-5-13-7-15(21-3)16(22-4)8-14(13)9-20/h7-8,10H,5-6,9H2,1-4H3 |
InChI Key |
WPAOEVPKHMTKJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN=C1N2CCC3=CC(=C(C=C3C2)OC)OC)C |
Origin of Product |
United States |
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